(R)-1-N-Boc-Pipecolamide
Overview
Description
®-1-N-Boc-Pipecolamide is a chemical compound that belongs to the class of pipecolic acid derivatives It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group attached to the nitrogen atom of the pipecolamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-N-Boc-Pipecolamide typically involves the protection of the amine group of pipecolic acid with a Boc group. This can be achieved through the reaction of pipecolic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected pipecolic acid is then converted to ®-1-N-Boc-Pipecolamide through an amide formation reaction with an appropriate amine or amide coupling reagent.
Industrial Production Methods
Industrial production of ®-1-N-Boc-Pipecolamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-1-N-Boc-Pipecolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as N-oxides.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-1-N-Boc-Pipecolamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a building block for peptide synthesis.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-N-Boc-Pipecolamide involves its interaction with specific molecular targets and pathways. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The pipecolamide moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-N-Boc-Pipecolamide: The enantiomer of ®-1-N-Boc-Pipecolamide with similar chemical properties but different biological activity.
N-Boc-Pipecolic Acid: A precursor in the synthesis of ®-1-N-Boc-Pipecolamide.
Pipecolic Acid: The parent compound without the Boc protection.
Uniqueness
®-1-N-Boc-Pipecolamide is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYKONQFFJILQ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428033 | |
Record name | tert-Butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-91-5 | |
Record name | 1,1-Dimethylethyl (2R)-2-(aminocarbonyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848488-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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